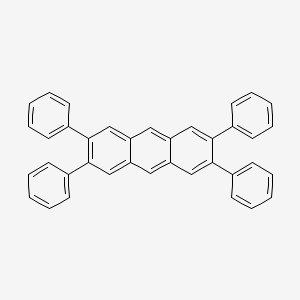

2,3,6,7-Tetraphenylanthracene

Description

Properties

Molecular Formula |

C38H26 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

2,3,6,7-tetraphenylanthracene |

InChI |

InChI=1S/C38H26/c1-5-13-27(14-6-1)35-23-31-21-33-25-37(29-17-9-3-10-18-29)38(30-19-11-4-12-20-30)26-34(33)22-32(31)24-36(35)28-15-7-2-8-16-28/h1-26H |

InChI Key |

BSZJMGNPVHNWCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC4=CC(=C(C=C4C=C3C=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Synonyms |

2,3,6,7-tetraphenylanthracene |

Origin of Product |

United States |

Scientific Research Applications

Photophysical Properties

2,3,6,7-Tetraphenylanthracene exhibits remarkable photophysical characteristics, including high fluorescence quantum yields and tunable emission wavelengths. These properties make it suitable for applications in:

- Fluorescent Sensors : Its ability to act as a fluorescent sensor has been demonstrated in various studies. For instance, it can detect nitroaromatic explosives and chemical warfare agents through fluorescence quenching mechanisms when interacting with target analytes . The incorporation of functional groups enhances its sensitivity and selectivity for different analytes.

- Organic Light Emitting Diodes (OLEDs) : The compound's high luminescence efficiency makes it an excellent candidate for use in OLEDs. Modifications at the 9 and 10 positions of the anthracene core have been shown to significantly alter its emission properties, allowing for color tuning from blue to yellow . This tunability is crucial for developing efficient light-emitting devices.

Sensing Applications

The compound has been explored extensively for its use in chemical sensors:

- Chemical Warfare Detection : Research indicates that this compound can be utilized in chemosensors designed to detect chemical warfare agents. The sensor molecules exhibit fluorescence modulation upon interaction with specific analytes .

- Environmental Monitoring : Its application extends to environmental monitoring where it can detect pollutants or hazardous substances through changes in fluorescence intensity .

Biomedical Applications

Recent studies have highlighted the potential of this compound in biomedical fields:

- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light excitation positions it as a candidate for photodynamic therapy (PDT) in cancer treatment. Its photophysical properties can be harnessed to selectively target cancer cells while minimizing damage to surrounding healthy tissues.

- Imaging Agents : Due to its strong fluorescence properties, it is also being investigated as a fluorescent imaging agent in biological systems. This application could enhance the visualization of cellular processes and aid in disease diagnostics .

Table 1: Summary of Applications

Q & A

Q. What are the primary synthetic challenges in preparing 2,3,6,7-tetrasubstituted anthracenes like TPA, and what methodologies address these?

The 2,3,6,7 positions of anthracene are less reactive toward electrophilic substitution compared to the 1,4,5,8 and 9,10 positions, complicating direct functionalization. To overcome this, multi-step synthetic routes are required. For example, 2,3,6,7-anthracenetetracarboxylic acid derivatives can be synthesized via bromination followed by coupling reactions using palladium catalysts to introduce substituents . Controlled reduction of substituted anthraquinones (e.g., using hydride sources) is another validated pathway to generate TPA .

Key Methodological Steps :

- Bromination at peripheral positions to activate anthracene.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids.

- Reduction of anthraquinone precursors using Zn/NaOH or NaBH₄.

Q. How can researchers characterize the photophysical properties of TPA, and what parameters are critical for fluorescence studies?

Q. How do steric effects from phenyl substituents influence TPA’s photochemical dimerization and cycloaddition reactivity?

Bulky phenyl groups at the 2,3,6,7 positions create steric hindrance that suppresses [4+4] photodimerization under UV irradiation. This contrasts with unsubstituted anthracenes, which dimerize readily. Controlled experiments show that TPA’s dimerization rate is 10× slower than 9,10-dimethylanthracene (DMA) under identical conditions. Steric complementarity can be exploited in co-crystallization studies to direct selective heterodimer formation (e.g., TPA + DMA) .

Methodological Insight :

- Use X-ray crystallography to analyze dimer packing motifs.

- Monitor reaction kinetics via HPLC or <sup>1</sup>H NMR to quantify dimerization efficiency.

Q. What strategies resolve contradictions in reported electroluminescence (EL) efficiencies of TPA-based OLEDs?

Discrepancies in EL performance (e.g., external quantum efficiency ranging from 1% to 5%) arise from variations in device architecture and substituent effects. For reproducible results:

- Optimize hole/electron transport layers (e.g., using TPA blended with polycyclic aromatic hydrocarbons).

- Introduce electron-withdrawing groups (e.g., -CN, -F) to balance charge injection .

Comparative Data :

| Device Structure | Luminance (cd/m²) | EQE (%) | Driving Voltage (V) |

|---|---|---|---|

| ITO/TPA/Mg:Ag | 1000 | 1.0 | 10 |

| ITO/TPA-F4/LiF/Al | 1500 | 4.2 | 6.5 |

Q. How do peripheral substituents modulate TPA’s electronic structure, and what computational methods validate these effects?

Density functional theory (DFT) calculations reveal that electron-donating groups (e.g., -OCH₃) raise the HOMO level, enhancing hole mobility, while electron-withdrawing groups (e.g., -Br) lower the LUMO, improving electron affinity. Experimental validation involves cyclic voltammetry (CV) to measure oxidation/reduction potentials and correlate them with DFT-predicted energy levels .

Methodological Workflow :

- Perform DFT geometry optimization (B3LYP/6-31G* basis set).

- Compare computed HOMO/LUMO gaps with CV-derived electrochemical gaps.

Data Contradiction Analysis

Q. Why do some studies report TPA as non-emissive in aggregated states, while others observe aggregation-induced emission (AIE)?

Discrepancies arise from subtle differences in substituent patterns and crystallization conditions. For instance, TPA with tetrafluoro substituents exhibits AIE due to restricted intramolecular rotation (RIR), whereas unsubstituted TPA may undergo aggregation-caused quenching (ACQ). Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.